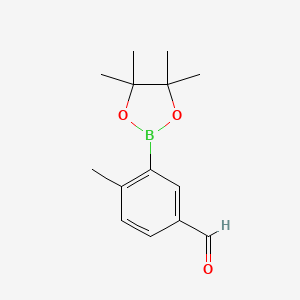

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Übersicht

Beschreibung

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound with the molecular formula C13H17BO3. It is a derivative of benzaldehyde, featuring a boronic ester group attached to the aromatic ring. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 4-methylbenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The typical reaction conditions include:

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Catalyst: Palladium(II) acetate (Pd(OAc)2) or palladium(0) complexes

Ligand: Triphenylphosphine (PPh3) or similar phosphine ligands

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether

Substitution: Aryl halides, palladium catalysts, and bases like potassium carbonate (K2CO3)

Major Products

Oxidation: 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Reduction: 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol

Substitution: Biaryl compounds with various substituents

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Cross-Coupling Reactions:

One of the primary applications of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it invaluable for synthesizing biaryl compounds used in pharmaceuticals and agrochemicals .

Synthesis of Complex Molecules:

The compound can also serve as an intermediate in the synthesis of more complex organic molecules. For instance, it can be utilized to create various functionalized aromatic compounds that are essential in developing new materials and drugs .

Medicinal Chemistry

Anticancer Agents:

Research indicates that derivatives of this compound exhibit potential anticancer properties. By modifying its structure through various synthetic routes, researchers have been able to develop compounds that selectively target cancer cells while minimizing effects on healthy tissues .

Drug Development:

The compound's ability to form stable complexes with certain biomolecules makes it a candidate for drug development. Its boron-containing structure can enhance the pharmacokinetic properties of drugs by improving solubility and bioavailability .

Materials Science

Polymer Chemistry:

In materials science, this compound is explored for its role in synthesizing polymeric materials. The incorporation of boron into polymer backbones can lead to materials with enhanced thermal stability and mechanical properties .

Nanomaterials:

The compound has been investigated for use in the synthesis of nanomaterials. Its unique chemical properties allow it to act as a precursor for boron-doped carbon nanostructures that exhibit interesting electronic and optical properties suitable for applications in sensors and energy storage devices .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include:

Transmetalation: Transfer of the boronic ester group to the palladium catalyst

Reductive Elimination: Formation of the carbon-carbon bond between the aryl groups

Vergleich Mit ähnlichen Verbindungen

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be compared with other similar compounds, such as:

4-Methoxycarbonylphenylboronic acid pinacol ester: Similar in structure but with a methoxycarbonyl group instead of an aldehyde group.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring instead of a benzene ring.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a fluorine atom and an ester group.

The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in organic synthesis.

Biologische Aktivität

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in various fields of research, particularly in organic synthesis and pharmaceutical development. Its unique structure allows it to interact with biological systems in significant ways, making it a subject of interest for drug discovery and material science.

The molecular formula of this compound is , with a molecular weight of approximately 219.09 g/mol. The compound is characterized by the presence of a dioxaborolane moiety which contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as a pharmaceutical agent and its role in organic synthesis.

1. Antiviral Activity

Recent studies have indicated that derivatives of benzaldehyde compounds exhibit antiviral properties. In particular, compounds similar to this compound have been shown to inhibit viral replication effectively. For instance:

- A study reported that certain benzaldehyde derivatives demonstrated significant inhibitory effects on Hepatitis C virus (HCV) replication with EC50 values below 50 nM .

2. Anticancer Potential

Research has also highlighted the anticancer potential of compounds containing the dioxaborolane structure. For example:

- A related compound demonstrated an IC50 value of 0.126 μM against breast cancer cell lines (MDA-MB-231), indicating potent growth inhibition while showing reduced toxicity towards normal cells .

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

- In vitro studies have shown that it can inhibit CYP3A4 and other cytochrome P450 enzymes at varying concentrations. The time-dependent inhibition observed suggests potential implications for drug-drug interactions .

Case Studies

Several case studies have been conducted to assess the biological activity and safety profile of this compound:

Applications

The versatility of this compound extends beyond biological activity:

Eigenschaften

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIMXIDOSHHWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.